molecular formula C7H5ClIN3O2S B2483927 6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine CAS No. 1394373-18-2

6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B2483927
CAS RN: 1394373-18-2
M. Wt: 357.55
InChI Key: CGPYBQNRXLDREJ-UHFFFAOYSA-N
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Description

This compound is likely a heterocyclic compound due to the presence of imidazole and pyridine rings in its structure. The presence of chlorine, iodine, and a methylsulfonyl group indicates that it’s a highly functionalized molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of imidazole and pyridine rings, along with chlorine, iodine, and a methylsulfonyl group attached to the rings .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For instance, the chlorine and iodine atoms could potentially be replaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .

properties

IUPAC Name

6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYBQNRXLDREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxone (20.8 g, 33.8 mmol) was added to an acetonitrile (100 mL)/water (100 mL) suspension of 6-chloro-5-iodo-2-(methysulfanyl)-1H-imidazo[4,5-b]pyridine (5.0 g, 15.4 mmol) and the reaction was allowed to stir for 18 h at rt. The suspension was filtered through a sintered glass funnel and the filtrate was partitioned between ethyl acetate and saturated sodium bisulfate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and concentrated to afford the title compound as a white solid that was used in subsequent steps without further purification. LC-MS: calculated for C7H5ClN3O2S 357.56, observed m/e: 357.07 (M+H)+ (Rt 1.36/4 min) 1H NMR δ (ppm)(DMSO-d6): 8.44 (1H, s), 3.53 (3H, s).
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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